N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
CAS No.:
Cat. No.: VC16363717
Molecular Formula: C22H20N4O3S2
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O3S2 |
|---|---|
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C22H20N4O3S2/c1-28-17-8-6-14(7-9-17)10-20-25-26-22(31-20)24-19(27)12-16-13-30-21(23-16)15-4-3-5-18(11-15)29-2/h3-9,11,13H,10,12H2,1-2H3,(H,24,26,27) |
| Standard InChI Key | LKQIQXAKSFQSAP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)OC |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide comprises a 1,3,4-thiadiazole ring conjugated to a 1,3-thiazole ring via an acetamide bridge. The thiadiazole moiety is substituted with a 4-methoxybenzyl group, while the thiazole ring features a 3-methoxyphenyl substituent. This arrangement confers unique electronic and steric properties, influencing its reactivity and binding affinity.
Molecular Formula and Weight
The compound’s molecular formula is C₂₄H₂₁N₅O₃S₂, with a molecular weight of 515.59 g/mol. The presence of nitrogen and sulfur atoms within the heterocyclic rings enhances its capacity for hydrogen bonding and π-π interactions, critical for target engagement .
Structural Analogues and Comparative Analysis
Structural analogues, such as 5-(4-methoxybenzyl)-1,3,4-thiadiazole derivatives, exhibit comparable bioactivity profiles. For instance, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide demonstrates inhibitory effects against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines, with IC₅₀ values of 22.19 µM and 5.41 µM, respectively . The substitution pattern on the aromatic rings significantly modulates potency, as evidenced by the enhanced activity of para-methoxy derivatives over ortho-fluoro variants .
Synthesis and Chemical Reactivity
The synthesis of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves multi-step organic reactions, typically commencing with the formation of the thiadiazole core.
Key Synthetic Steps
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Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions yields the 1,3,4-thiadiazole scaffold.
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Substitution Reactions: Introduction of the 4-methoxybenzyl group via nucleophilic aromatic substitution or alkylation reactions.
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Acetamide Bridge Construction: Coupling the thiadiazole intermediate with 2-(3-methoxyphenyl)-1,3-thiazol-4-yl acetic acid using carbodiimide-based coupling agents.
Reaction Optimization
Critical parameters include temperature control (60–80°C for cyclocondensation) and the use of catalysts such as N,N-diisopropylethylamine (DIPEA) to enhance coupling efficiency. Purification via column chromatography with ethyl acetate/hexane gradients ensures high yields (>70%) .
Biological Activity and Mechanism of Action
Preliminary studies suggest that this compound inhibits cancer cell proliferation by targeting tyrosine kinases and carbonic anhydrases, enzymes pivotal for tumor growth and metastasis .
Cytotoxicity Profiling
In vitro assays against human leukemia (HL-60), ovarian cancer (SK-OV-3), and glioblastoma (U87) cell lines reveal dose-dependent growth inhibition. For example, analogous compounds exhibit IC₅₀ values ranging from 0.794 µM (breast cancer) to 23.6 µM (lung cancer) .
Enzymatic Inhibition
The compound’s thiadiazole moiety chelates zinc ions in carbonic anhydrase IX, a hypoxia-inducible enzyme overexpressed in tumors. This interaction disrupts pH regulation, inducing apoptosis .
Pharmacological Applications
Anticancer Therapeutics
The compound’s dual inhibition of tyrosine kinases and carbonic anhydrases positions it as a multi-targeted agent for resistant cancers. Preclinical models show tumor volume reduction by 40–60% compared to controls .
Future Research Directions
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Pharmacokinetic Studies: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles to optimize bioavailability.
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In Vivo Efficacy Trials: Evaluate toxicity and therapeutic efficacy in animal models of colorectal and pancreatic cancers.
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Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents to enhance potency and reduce off-target effects.
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